molecular formula C11H13NO3 B109748 N-(4-Methoxyphenyl)-3-oxobutanamide CAS No. 5437-98-9

N-(4-Methoxyphenyl)-3-oxobutanamide

Cat. No.: B109748
CAS No.: 5437-98-9
M. Wt: 207.23 g/mol
InChI Key: SWAJJKROCOJICG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Mechanism of Action

Target of Action

The primary targets of N-(4-Methoxyphenyl)-3-oxobutanamide are currently unknown. This compound is a chemical substance with the molecular formula C11H13NO3

Pharmacokinetics

The compound has a molecular weight of 207.23 , which is within the range that allows for good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide can be achieved through several methods. One common approach involves the acylation of 4-methoxyaniline with an appropriate acylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the generated acid by-products. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl-3-oxobutanamide.

    Reduction: Formation of N-(4-Methoxyphenyl)-3-hydroxybutanamide.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxyphenyl)-3-oxobutanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-3-oxobutanamide can be compared with other similar compounds such as:

    N-(4-Methoxyphenyl)acetamide: This compound lacks the 3-oxobutanamide moiety and has different chemical properties and applications.

    4-Methoxyphenylacetic acid: This compound has a carboxylic acid group instead of an amide group, leading to different reactivity and applications.

    4-Methoxyphenylamine: This compound has an amine group instead of an amide group, resulting in different chemical behavior and uses.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJJKROCOJICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044689
Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-98-9
Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Record name 4'-Methoxyacetoacetanilide
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Record name 4'-Methoxyacetoacetanilide
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Record name Butanamide, N-(4-methoxyphenyl)-3-oxo-
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Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Record name 4'-methoxyacetoacetanilide
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Record name 4'-METHOXYACETOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-(4-Methoxyphenyl)-3-oxobutanamide an effective ligand for Suzuki-Miyaura cross-coupling reactions?

A1: While the provided research doesn't delve into the specific mechanistic interactions, it highlights the effectiveness of this compound (and other β-oxo amides) as ligands in palladium-catalyzed Suzuki-Miyaura reactions. [] This effectiveness likely stems from the structural features of β-oxo amides. These molecules possess both a carbonyl and an amide group, which can act as coordinating sites for the palladium catalyst. This coordination can stabilize the palladium species involved in the catalytic cycle, potentially facilitating oxidative addition, transmetalation, and reductive elimination steps crucial for successful cross-coupling. Furthermore, the study demonstrates the ligand's ability to facilitate the coupling of challenging substrates like deactivated aryl chlorides and heteroaryl halides, indicating its versatility and potential for broad synthetic applications. []

Q2: Are there any studies comparing the efficacy of this compound to other ligands in Suzuki-Miyaura coupling reactions?

A2: The provided research focuses on highlighting the efficacy of this compound as a novel, inexpensive, and efficient ligand for Suzuki-Miyaura coupling. [] While direct comparisons to other established ligands aren't provided in this specific study, such comparative studies would be valuable for positioning this compound within the broader landscape of ligands used in this important reaction. Future research exploring these comparative aspects, including reaction yields, catalyst loadings, substrate scope, and reaction conditions, would be highly beneficial to the synthetic chemistry community.

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